5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that features both an indole and a triazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the indole moiety, which is a common structural motif in many natural products and pharmaceuticals, along with the triazole ring, known for its stability and versatility, makes this compound a valuable target for research and development.
Scientific Research Applications
5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions.
Material Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1H-indole-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . The reaction is usually carried out in ethanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like carbon disulfide.
Chemical Reactions Analysis
Types of Reactions
5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Substitution: Alkyl halides or acyl chlorides are common reagents for nucleophilic substitution.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific transformation desired.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Thioethers: Resulting from nucleophilic substitution reactions.
Complex Heterocycles: Formed through cyclization reactions.
Mechanism of Action
The mechanism of action of 5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can interact with proteins, affecting their function and stability.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-indol-3-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol
- 4-(4-chlorophenyl)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the indole ring enhances its potential for biological activity, while the triazole ring provides stability and versatility in chemical reactions .
Properties
IUPAC Name |
3-(1H-indol-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-15-10(13-14-11(15)16)9-6-7-4-2-3-5-8(7)12-9/h2-6,12H,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQQTEXUDSLNPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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